

# ZD-4190: A Technical Guide to a Potent Angiogenesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | ZD-4190   |           |  |  |  |
| Cat. No.:            | B15612439 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**ZD-4190** is a potent, orally active, small molecule inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, primarily targeting VEGFR-2 (KDR) and VEGFR-1 (Flt-1).[1] [2] By competitively inhibiting ATP binding to the kinase domain of these receptors, **ZD-4190** effectively abrogates VEGF-mediated signaling pathways crucial for angiogenesis, the formation of new blood vessels. This anti-angiogenic activity translates into broad-spectrum antitumor efficacy, as demonstrated in various preclinical models. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data of **ZD-4190**, intended to serve as a valuable resource for researchers in oncology and drug development.

## **Chemical Structure and Properties**

**ZD-4190**, with the IUPAC name 7-(2-(1H-1,2,3-triazol-1-yl)ethoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine, is a substituted 4-anilinoquinazoline.[1] Its chemical structure and key properties are summarized below.

Chemical Structure:

ZD-4190 Chemical Structure

Table 1: Chemical and Physical Properties of ZD-4190



| Property          | Value                                                                                                  | Reference |
|-------------------|--------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 7-(2-(1H-1,2,3-triazol-1-<br>yl)ethoxy)-N-(4-bromo-2-<br>fluorophenyl)-6-<br>methoxyquinazolin-4-amine |           |
| CAS Number        | 413599-62-9                                                                                            | _         |
| Molecular Formula | C19H16BrFN6O2                                                                                          | _         |
| Molecular Weight  | 459.28 g/mol                                                                                           | _         |
| SMILES            | COc1cc2c(cc1OCCN1C=CN=<br>N1)N=CN=C2NC1=CC=C(Br)<br>C=C1F                                              | _         |

### **Mechanism of Action**

**ZD-4190** exerts its anti-angiogenic effects by potently and selectively inhibiting the tyrosine kinase activity of VEGF receptors, which are critical for the proliferation, migration, and survival of endothelial cells.

## **VEGF Signaling Pathway and Inhibition by ZD-4190**

The binding of VEGF-A to its receptor, VEGFR-2, on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCy-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to the physiological responses of angiogenesis. **ZD-4190** acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing the transfer of phosphate from ATP to the tyrosine residues, thereby blocking the entire downstream signaling cascade.





Click to download full resolution via product page

Caption: **ZD-4190** inhibits VEGF-induced angiogenesis.

## **In Vitro Activity**

**ZD-4190** has demonstrated potent inhibitory activity against VEGFR-2 and VEGFR-1 in enzymatic assays and has been shown to effectively inhibit VEGF-stimulated endothelial cell proliferation.

Table 2: In Vitro Inhibitory Activity of ZD-4190



| Assay            | Target/Cell Line                       | IC50 (μM) | Reference |
|------------------|----------------------------------------|-----------|-----------|
| Enzymatic Assay  | KDR (VEGFR-2)                          | 0.05      | [1]       |
| Flt-1 (VEGFR-1)  | 0.11                                   | [1]       |           |
| FGFR1            | >100                                   | [1]       | _         |
| Cell-Based Assay | VEGF-stimulated<br>HUVEC Proliferation | 0.04      | [1]       |

## **Experimental Protocols**

This assay quantifies the ability of **ZD-4190** to inhibit the phosphorylation of a substrate by the respective receptor tyrosine kinases.

- Plate Coating: 96-well ELISA plates are coated with a substrate for the kinase (e.g., poly-Glu-Tyr).
- Kinase Reaction: Recombinant human KDR, Flt-1, or FGFR1 is added to the wells in the
  presence of various concentrations of ZD-4190 and ATP. The reaction is allowed to proceed
  for a specified time at room temperature.
- Detection: The reaction is stopped, and the plates are washed. A horseradish peroxidaseconjugated anti-phosphotyrosine antibody is added to detect the phosphorylated substrate.
- Signal Measurement: After incubation and further washing, a chromogenic substrate is added, and the absorbance is measured using a microplate reader.
- Data Analysis: IC<sub>50</sub> values are calculated by plotting the percentage of inhibition against the logarithm of the **ZD-4190** concentration.

This assay assesses the effect of **ZD-4190** on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.

 Cell Seeding: HUVECs are seeded in 96-well plates in their growth medium and allowed to attach overnight.



- Serum Starvation: The growth medium is replaced with a low-serum medium for 24 hours to synchronize the cells.
- Treatment: The cells are then treated with various concentrations of ZD-4190 in the presence of a stimulating concentration of VEGF-A.
- Proliferation Measurement: After 72 hours of incubation, cell proliferation is assessed using a standard method such as the MTT assay or by direct cell counting.
- Data Analysis: The percentage of inhibition of VEGF-stimulated proliferation is calculated for each ZD-4190 concentration, and the IC<sub>50</sub> value is determined.

## In Vivo Efficacy

The antitumor activity of **ZD-4190** has been evaluated in various human tumor xenograft models in immunocompromised mice. Chronic oral administration of **ZD-4190** resulted in significant, dose-dependent inhibition of tumor growth.[1][2]

Table 3: In Vivo Antitumor Activity of ZD-4190 in Human Tumor Xenograft Models

| Tumor Model           | Cell Line  | Dosing<br>Regimen (oral,<br>once daily) | Tumor Growth<br>Inhibition (%) | Reference |
|-----------------------|------------|-----------------------------------------|--------------------------------|-----------|
| Lung Carcinoma        | Calu-6     | 100 mg/kg                               | 89                             | [1]       |
| Prostate<br>Carcinoma | PC-3       | 100 mg/kg                               | 95                             | [1]       |
| Ovarian<br>Carcinoma  | SKOV-3     | 100 mg/kg                               | 79                             | [1]       |
| Breast<br>Carcinoma   | MDA-MB-231 | 100 mg/kg                               | 85                             | [1]       |

### **Experimental Protocol: Human Tumor Xenograft Model**

 Cell Implantation: Human tumor cells (e.g., Calu-6, PC-3, SKOV-3, MDA-MB-231) are implanted subcutaneously into the flank of athymic nude mice.



- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization and Treatment: Mice are randomized into control and treatment groups. ZD-4190 is administered orally, once daily, at various dose levels. The control group receives the vehicle.
- Tumor Measurement: Tumor volume is measured at regular intervals (e.g., twice weekly)
  using calipers.
- Data Analysis: The mean tumor volumes of the treated groups are compared to the control group to determine the percentage of tumor growth inhibition.



Click to download full resolution via product page

Caption: Workflow for in vivo xenograft studies.

# Pharmacodynamics and Pharmacokinetics Pharmacodynamic Marker: Epiphyseal Growth Plate Hypertrophy

Inhibition of VEGF signaling by **ZD-4190** has been shown to have a measurable effect on endochondral ossification. In young, growing rats, oral administration of **ZD-4190** led to a dose-dependent increase in the width of the epiphyseal growth plate of the femur, serving as a useful in vivo pharmacodynamic marker of VEGF receptor inhibition.[1]

### **Pharmacokinetics**

**ZD-4190** possesses pharmacokinetic properties that are compatible with chronic oral dosing.[1] In mice, the plasma protein binding of **ZD-4190** was determined to be  $97.5 \pm 0.5\%$ .[1] Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC are not readily available in the public domain.

## **Synthesis**



A detailed, publicly available, step-by-step synthesis protocol for **ZD-4190** is not currently published. The synthesis of related 4-anilinoquinazoline derivatives typically involves the reaction of a 4-chloroquinazoline intermediate with the appropriate aniline derivative.

## Conclusion

**ZD-4190** is a potent and orally bioavailable inhibitor of VEGFR tyrosine kinases with significant anti-angiogenic and antitumor activity in preclinical models. Its well-defined mechanism of action and efficacy data make it a valuable tool for cancer research and a potential candidate for further drug development. This technical guide provides a consolidated resource of its chemical, biological, and pharmacological properties to aid researchers in the field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. ZD4190: an orally active inhibitor of vascular endothelial growth factor signaling with broad-spectrum antitumor efficacy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ZD-4190: A Technical Guide to a Potent Angiogenesis Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612439#zd-4190-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com